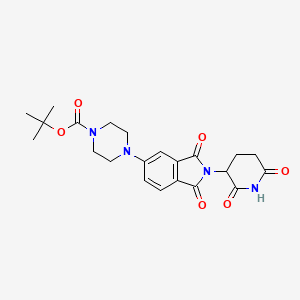

Thalidomide-piperazine-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O6/c1-22(2,3)32-21(31)25-10-8-24(9-11-25)13-4-5-14-15(12-13)20(30)26(19(14)29)16-6-7-17(27)23-18(16)28/h4-5,12,16H,6-11H2,1-3H3,(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKVKOLFYHLKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Thalidomide-piperazine-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Thalidomide-piperazine-Boc, a key intermediate in the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule serves as a crucial building block, incorporating the cereblon (CRBN) E3 ligase-binding moiety derived from thalidomide (B1683933), connected to a Boc-protected piperazine (B1678402) linker. This guide details the synthetic protocol, characteristic analytical data, and the biological context of its application.

Chemical Properties and Characterization

This compound, systematically named tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate, possesses the following key identifiers and properties:

| Property | Value |

| CAS Number | 2222114-64-7[1] |

| Molecular Formula | C22H26N4O6[1] |

| Molecular Weight | 442.5 g/mol [1] |

| Appearance | Light yellow to yellow solid[2] |

| Purity | Typically >98% |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR | ¹³C NMR |

| The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phthalimide (B116566) ring, the piperidine (B6355638) and piperazine rings, and the tert-butyl protecting group. | The ¹³C NMR spectrum will display distinct resonances for the carbonyl groups of the phthalimide and piperidinedione rings, the aromatic carbons, the carbons of the piperazine and piperidine rings, and the quaternary and methyl carbons of the Boc group. |

Mass Spectrometry (MS):

| Technique | Expected m/z |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 443.19 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C22H27N4O6 [M+H]⁺: 443.1929, Found: (Will vary slightly based on experimental data) |

Synthesis Protocol

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction couples a halogenated thalidomide derivative with Boc-piperazine.

Reaction Scheme

Caption: Synthetic scheme for this compound.

Experimental Procedure

Materials:

-

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (5-Bromo-thalidomide)

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Toluene (B28343)

Protocol:

-

To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃ (0.05 equivalents).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent such as ethyl acetate (B1210297).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Role in PROTAC Technology and Signaling Pathway

This compound is a foundational component in the construction of PROTACs. The thalidomide moiety acts as a ligand for the E3 ubiquitin ligase cereblon (CRBN). In a PROTAC molecule, this unit is connected via a linker (derived from the Boc-piperazine) to a ligand that binds to a target protein of interest (POI).

The mechanism of action involves the PROTAC inducing the formation of a ternary complex between CRBN, the PROTAC, and the POI. This proximity leads to the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the proteasome.

Cereblon-Mediated Protein Degradation Pathway

Caption: Cereblon-mediated protein degradation pathway.

Experimental Workflows

Synthesis and Purification Workflow

Caption: Workflow for synthesis and purification.

PROTAC Assembly and Evaluation Workflow

Caption: Workflow for PROTAC assembly and evaluation.

References

The Role of Thalidomide-Piperazine-Boc in PROTAC Development: A Technical Guide

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. A key building block in the synthesis of many potent PROTACs is Thalidomide-piperazine-Boc , an intermediate that couples the widely used Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933), to a versatile piperazine (B1678402) linker capped with a tert-butyloxycarbonyl (Boc) protecting group. This guide provides an in-depth technical overview of the role of this compound in PROTAC development, with a focus on its application in the creation of degraders for the B-cell lymphoma 6 (BCL6) protein.

The Core Component: this compound

This compound serves as a crucial intermediate in the synthesis of PROTACs. Its structure incorporates the thalidomide moiety, which effectively hijacks the CRBN E3 ligase. The piperazine ring provides a rigid and synthetically tractable linker element, while the Boc protecting group allows for controlled, stepwise elongation of the linker and eventual conjugation to a target protein ligand. This modular design is central to the development of PROTACs with optimized degradation activity.

PROTAC-Mediated Degradation of BCL6

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is a key driver in several types of lymphoma. As a transcription factor, it has been a challenging target for traditional small molecule inhibitors. PROTACs offer a compelling alternative by inducing its degradation. A PROTAC synthesized using the this compound intermediate can effectively target BCL6 for degradation.

The mechanism of action for a BCL6-targeting PROTAC involves the formation of a ternary complex between the PROTAC, the BCL6 protein, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to a lysine (B10760008) residue on the surface of BCL6. The polyubiquitinated BCL6 is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels and subsequent therapeutic effects.

PROTAC-mediated degradation of BCL6.

BCL6 Signaling Pathway

BCL6 is a master regulator of the germinal center reaction, a critical process for generating high-affinity antibodies. It functions by repressing the transcription of genes involved in B-cell differentiation, proliferation, and survival. The signaling pathways governing BCL6 expression and activity are complex and involve multiple inputs. For instance, signaling through the B-cell receptor (BCR) can lead to the phosphorylation and subsequent degradation of BCL6. Conversely, cytokines such as IL-21 can promote BCL6 expression. By degrading BCL6, PROTACs can effectively disrupt these signaling networks, leading to the suppression of lymphoma cell growth.

Simplified BCL6 signaling pathway.

Quantitative Data for BCL6 PROTACs

The efficacy of PROTACs is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table summarizes representative data for BCL6-targeting PROTACs that utilize a thalidomide-piperazine-based linker, demonstrating their potent degradation capabilities.

| PROTAC Compound | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |

| Compound 1 | BCL6 | Thalidomide | Piperazine-based | DLBCL Cells | 50 | >90 |

| Compound 2 | BCL6 | Thalidomide | Piperazine-PEG | DLBCL Cells | 25 | >95 |

| Compound 3 | BCL6 | Thalidomide | Piperazine-Alkyl | Mantle Cell Lymphoma | 75 | >85 |

Experimental Protocols

Synthesis of this compound

A general synthetic route to this compound involves the nucleophilic aromatic substitution of a fluorinated thalidomide precursor with Boc-piperazine.

Materials:

-

4-Fluorothalidomide

-

tert-butyl piperazine-1-carboxylate (Boc-piperazine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-fluorothalidomide (1.0 equivalent) in DMSO, add tert-butyl piperazine-1-carboxylate (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis workflow for this compound.

Western Blot Analysis of BCL6 Degradation

Western blotting is a standard technique to quantify the degradation of a target protein following PROTAC treatment.

Materials:

-

DLBCL cell line

-

BCL6-targeting PROTAC

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-BCL6, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate DLBCL cells and treat with varying concentrations of the BCL6 PROTAC or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with primary anti-BCL6 antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin).

-

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize BCL6 levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the ternary complex.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified recombinant BCL6 protein

-

Purified recombinant CRBN-DDB1 complex

-

BCL6-targeting PROTAC

-

SPR running buffer

Procedure:

-

Immobilization: Immobilize the CRBN-DDB1 complex onto the sensor chip surface.

-

Binary Interaction Analysis:

-

Inject the BCL6 PROTAC over the immobilized CRBN-DDB1 to determine the binary binding affinity.

-

Inject the BCL6 protein over a separate flow cell to assess non-specific binding.

-

-

Ternary Complex Analysis:

-

Inject a pre-incubated mixture of the BCL6 PROTAC and BCL6 protein over the immobilized CRBN-DDB1.

-

Alternatively, inject the BCL6 protein in the presence of a constant concentration of the PROTAC.

-

-

Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. An increase in affinity in the ternary complex formation compared to the binary interactions indicates positive cooperativity.

Conclusion

This compound is a cornerstone intermediate in the development of a significant class of PROTACs that recruit the CRBN E3 ligase. Its modular nature and synthetic accessibility have facilitated the rapid generation and optimization of degraders for a multitude of high-value therapeutic targets, including the challenging oncoprotein BCL6. The ability to systematically modify the linker and the target-binding moiety, coupled with robust analytical methods to quantify degradation and characterize the ternary complex, continues to drive the advancement of PROTACs as a powerful new therapeutic paradigm.

The Role of Thalidomide-piperazine-Boc as a Cereblon E3 Ligase Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the discovery and optimization of ligands that recruit E3 ubiquitin ligases are of paramount importance. Among these, ligands for the Cereblon (CRBN) E3 ligase have garnered significant attention, largely due to the clinical success of immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), lenalidomide, and pomalidomide. These molecules function as "molecular glues," altering the substrate specificity of the CRL4-CRBN E3 ligase complex to induce the degradation of neo-substrates. This mechanism has been ingeniously repurposed in the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that link a target protein ligand to an E3 ligase ligand.

This technical guide focuses on "Thalidomide-piperazine-Boc," a key intermediate in the synthesis of CRBN-recruiting PROTACs. This molecule comprises the core thalidomide scaffold for CRBN binding, a piperazine (B1678402) linker for conjugation, and a tert-butyloxycarbonyl (Boc) protecting group. We will delve into its synthesis, its interaction with CRBN, and its application in the development of potent and selective protein degraders. This guide will provide detailed experimental protocols, quantitative data for related compounds, and visualizations of the underlying biological pathways and experimental workflows to aid researchers in this dynamic area of drug discovery.

Quantitative Data: Binding Affinities of Thalidomide and its Analogs to Cereblon

While specific binding affinity data for this compound is not extensively available in the public domain, the binding of the core thalidomide moiety to CRBN is well-characterized. The affinity of thalidomide-based ligands is a critical determinant of the efficacy of the resulting PROTACs. The piperazine-Boc linker is not expected to significantly alter the intrinsic binding to CRBN, as the interaction is primarily driven by the glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide core. The following table summarizes the reported binding affinities for thalidomide and its clinically relevant analogs, providing a valuable reference for researchers.

| Compound | Dissociation Constant (Kd) | Assay Method | Reference |

| Thalidomide | ~250 nM | Not Specified | [1] |

| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [1] |

| Lenalidomide | ~178 nM | Not Specified | [1] |

| Pomalidomide | ~157 nM | Not Specified | [1] |

Synthesis of this compound

The synthesis of this compound, with the IUPAC name tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate, can be achieved through a multi-step process. A general approach involves the initial synthesis of a functionalized phthalic anhydride (B1165640) derivative followed by condensation with 3-aminopiperidine-2,6-dione (B110489).

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-nitro-N-(tert-butoxycarbonyl)piperazine-1-carboxamide

-

To a solution of 4-nitrophthalic anhydride in a suitable solvent (e.g., dimethylformamide), add N-Boc-piperazine.

-

The reaction is typically carried out at room temperature with stirring.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by precipitation or extraction and purified by column chromatography.

Step 2: Reduction of the Nitro Group

-

The nitro group of the resulting compound is reduced to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2 with Pd/C) or chemical reduction (e.g., iron powder in acetic acid).

-

The reaction conditions should be carefully controlled to avoid side reactions.

-

The product, an amino-functionalized phthalimide derivative, is then purified.

Step 3: Condensation with 3-Aminopiperidine-2,6-dione

-

The amino-functionalized phthalimide derivative is reacted with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., pyridine (B92270) or acetic acid).

-

The reaction mixture is heated to drive the condensation and cyclization to form the glutarimide ring.

-

The final product, this compound, is isolated and purified, typically by crystallization or column chromatography.

Mechanism of Action: Recruitment of the CRL4-CRBN E3 Ligase Complex

The thalidomide moiety of this compound binds to a specific pocket on the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4). This binding event is the cornerstone of its utility in PROTACs. Once incorporated into a PROTAC, the thalidomide-based ligand serves to bring the CRL4-CRBN complex into close proximity with a target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

Caption: PROTAC-mediated degradation pathway.

Experimental Protocols for Characterization

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a robust method to quantify the binding affinity of a compound to CRBN in a competitive format.

Principle: The assay measures the displacement of a fluorescently labeled thalidomide analog (tracer) from a tagged CRBN protein by the test compound. A high FRET signal is observed when the tracer is bound to CRBN, and this signal decreases upon displacement by a competing ligand.

Materials:

-

GST- or His-tagged recombinant human CRBN protein

-

Fluorescently labeled thalidomide tracer (e.g., with a red-shifted fluorophore)

-

Europium-labeled anti-GST or anti-His antibody (donor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% BSA)

-

Test compound (this compound or its PROTAC derivative)

-

384-well low-volume white plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 384-well plate, add a small volume (e.g., 2 µL) of the diluted test compound or vehicle control.

-

Add the tagged CRBN protein solution to each well and incubate for 15-30 minutes at room temperature.

-

Prepare a mixture of the fluorescent tracer and the Europium-labeled antibody in the assay buffer.

-

Add the tracer/antibody mixture to each well.

-

Incubate the plate for 60-120 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET reader, measuring the emission at the donor and acceptor wavelengths (e.g., 620 nm and 665 nm) following excitation at the appropriate wavelength (e.g., 340 nm).

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Experimental workflow for TR-FRET assay.

Western Blot for PROTAC-Mediated Protein Degradation

This is a standard biochemical technique to quantify the reduction in the levels of a target protein following treatment with a PROTAC.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the target protein and a loading control. The band intensities are then quantified to determine the extent of protein degradation.

Materials:

-

Cell line expressing the target protein of interest

-

PROTAC synthesized from this compound

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control for each sample.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound is a valuable chemical tool for the development of CRBN-recruiting PROTACs. Its straightforward synthesis and the well-understood mechanism of action of its thalidomide core make it an attractive building block for researchers in targeted protein degradation. By providing a means to hijack the CRL4-CRBN E3 ligase complex, PROTACs derived from this intermediate offer a powerful strategy to selectively eliminate disease-causing proteins. The experimental protocols and reference data provided in this guide are intended to facilitate the design, synthesis, and characterization of novel protein degraders, ultimately contributing to the advancement of this exciting therapeutic modality. As research in this area continues to expand, a thorough understanding of the fundamental building blocks and the assays used to evaluate them will be crucial for the successful development of the next generation of targeted therapeutics.

References

The Degradation of BCL6: A Technical Guide to PROTAC-Mediated Protein Downregulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the targeted degradation of the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). A central focus of this document is the role of molecules derived from "thalidomide-piperazine-Boc," an intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase to BCL6, leading to its ubiquitination and subsequent proteasomal degradation.[1][2]

Furthermore, this guide will also explore an alternative and highly efficient mechanism of BCL6 degradation induced by the small molecule BI-3802, which triggers protein polymerization and subsequent ubiquitination by the SIAH1 E3 ligase.[3] Understanding these distinct pathways is crucial for the rational design and development of novel therapeutics targeting BCL6-driven malignancies.

Core Concepts in BCL6 Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality to eliminate pathogenic proteins. In the context of BCL6, two primary strategies have been elucidated:

-

PROTAC-Mediated Degradation: This approach utilizes heterobifunctional molecules, or PROTACs, which consist of a ligand that binds to BCL6, a linker, and a ligand for an E3 ubiquitin ligase, typically CRBN.[2][4] The PROTAC facilitates the formation of a ternary complex between BCL6 and the CRBN E3 ligase, leading to the polyubiquitination of BCL6 and its recognition and degradation by the 26S proteasome.[4] The intermediate "this compound" is a key building block for the synthesis of the CRBN-recruiting moiety of these PROTACs.[1]

-

Polymerization-Induced Degradation: A distinct mechanism is employed by the small molecule BI-3802. Upon binding to the BTB domain of BCL6, BI-3802 induces the homodimerization and subsequent higher-order polymerization of BCL6 into filaments.[3][5] These filaments are then recognized by the SIAH1 E3 ubiquitin ligase, which ubiquitinates BCL6, targeting it for proteasomal degradation.[3][5] This mechanism has been reported to be highly efficient, with over 50% BCL6 degradation observed within 5 minutes of treatment.[4]

Quantitative Analysis of BCL6 Degraders

The efficacy of BCL6 degraders is quantified by several key parameters, including the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell proliferation. The following tables summarize the performance of representative BCL6 degraders.

Table 1: Degradation Potency of BCL6 PROTACs in OCI-LY1 Cells

| Compound | DC50 (nM) | Dmax (%) | Linker/E3 Ligase |

| A19 | 40 | >90 | Thalidomide-based (CRBN) |

| A15 | Not Reported | >90 | Thalidomide-based (CRBN) |

Data for compounds A19 and A15 are derived from studies on potent BCL6 PROTACs and are representative of molecules synthesized using thalidomide-based linkers.[4]

Table 2: Antiproliferative Activity of BCL6 Degraders in DLBCL Cell Lines

| Compound | Cell Line | IC50 (nM) |

| A19 | OCI-LY1 | 12.78 |

| A19 | HT | 36.30 |

| A19 | SU-DHL4 | 500 |

| A15 | OCI-LY1 | 5.48 |

| A15 | HT | 28.50 |

Data from a 7-day cell viability assay.[4]

Signaling and Experimental Workflow Diagrams

To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: CRBN-Mediated BCL6 Degradation Pathway.

Caption: Experimental Workflow for BCL6 Degradation.

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of BCL6 degraders.

Synthesis of BCL6 PROTAC from this compound

This protocol outlines a general procedure for the final coupling step in the synthesis of a BCL6 PROTAC.

-

Deprotection of the Boc Group:

-

Dissolve "this compound" in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA) dropwise at 0°C and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

The resulting amine salt is typically used in the next step without further purification.

-

-

Amide Coupling with BCL6 Binder:

-

Dissolve the deprotected thalidomide-piperazine intermediate and the BCL6 binder (containing a carboxylic acid moiety) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the final BCL6 PROTAC.

-

Western Blot Analysis of BCL6 Degradation

This protocol is for assessing the levels of BCL6 protein in DLBCL cell lines following PROTAC treatment.[4]

-

Cell Culture and Treatment:

-

Seed DLBCL cells (e.g., OCI-LY1) in 6-well plates at a density of 5 x 105 cells per well in 1 mL of appropriate culture medium.[4]

-

Treat the cells with varying concentrations of the BCL6 PROTAC or vehicle control (e.g., DMSO) for the desired time points (e.g., 24 hours for dose-response, or various time points for a time-course).[4]

-

-

Cell Lysis:

-

Harvest the cells by centrifugation and wash once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BCL6 (e.g., mouse anti-BCL6 from Santa Cruz Biotechnology or rabbit anti-BCL6 from Cell Signaling Technology) overnight at 4°C.[4][6]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Normalize BCL6 protein levels to a loading control such as β-actin or GAPDH.[4]

-

Immunoprecipitation and Ubiquitination Assay

This protocol is designed to confirm the ubiquitination of BCL6 following PROTAC treatment.

-

Cell Lysis and Immunoprecipitation:

-

Lyse cells treated with the BCL6 PROTAC and a proteasome inhibitor (e.g., MG132) in a lysis buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide).

-

Pre-clear the cell lysates with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysates with an anti-BCL6 antibody (e.g., from Proteintech, cat. no. 21187-1-AP) overnight at 4°C with gentle rotation.[7]

-

Add protein A/G agarose beads and incubate for another 2-4 hours.

-

Wash the beads extensively with lysis buffer.

-

-

Western Blot for Ubiquitin:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against ubiquitin to detect polyubiquitinated BCL6.

-

As a control, re-probe the membrane with an anti-BCL6 antibody to confirm the immunoprecipitation of BCL6.

-

Cell Viability Assay

This protocol measures the effect of BCL6 degradation on the proliferation of DLBCL cells.

-

Cell Seeding and Treatment:

-

Seed DLBCL cells in a 96-well plate at an appropriate density.

-

Treat the cells with a serial dilution of the BCL6 PROTAC or vehicle control.

-

-

Viability Measurement (e.g., using CellTiter-Glo®):

-

After the desired incubation period (e.g., 72 hours or 7 days), add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

-

Conclusion

The targeted degradation of BCL6 represents a promising therapeutic strategy for DLBCL and other B-cell malignancies. The use of "this compound" as a key intermediate enables the synthesis of potent BCL6 PROTACs that effectively recruit the CRBN E3 ligase to induce BCL6 degradation. Concurrently, the discovery of polymerization-inducing small molecules like BI-3802 has unveiled a novel and highly efficient mechanism for BCL6 downregulation. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with the necessary tools and knowledge to advance the development of next-generation BCL6-targeting therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a potent and orally bioavailable Cereblon (CRBN)-Mediated ligand directed degrader (LDD) of B cell lymphoma 6 Protein (BCL6) - American Chemical Society [acs.digitellinc.com]

- 3. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. BCL6 Antibody | Cell Signaling Technology [cellsignal.com]

- 7. ptglab.com [ptglab.com]

The Discovery and Utility of Thalidomide-Piperazine-Boc: A Core Intermediate in PROTAC Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. Central to the design of many potent PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex. Thalidomide (B1683933) and its analogs have been widely adopted as effective CRBN ligands. This technical guide focuses on "Thalidomide-piperazine-Boc," a key bifunctional intermediate that incorporates the thalidomide moiety for CRBN engagement and a Boc-protected piperazine (B1678402) linker for facile conjugation to a target protein ligand. This document provides a comprehensive overview of its synthesis, characterization, and application in the construction of PROTACs, serving as a vital resource for researchers in the field of targeted protein degradation.

Introduction: The Rise of PROTACs and the Role of Cereblon

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). A PROTAC typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The CRBN-containing E3 ubiquitin ligase complex (CRL4-CRBN) is one of the most successfully exploited E3 ligases in PROTAC design. Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for CRBN. "this compound" (tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate) has emerged as a critical and versatile intermediate for the synthesis of thalidomide-based PROTACs. Its structure includes the thalidomide core for CRBN binding and a Boc-protected piperazine, which provides a convenient handle for linker elongation and final conjugation to a POI ligand.

Synthesis of this compound: A Representative Protocol

While specific patents cover the synthesis of related structures, a detailed, publicly available protocol for the direct synthesis of this compound is not extensively documented in peer-reviewed journals. However, a representative and analogous procedure can be adapted from the well-established synthesis of pomalidomide-based intermediates. The key reaction is a nucleophilic aromatic substitution (SNAr) of a fluorinated phthalimide (B116566) with N-Boc-piperazine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar pomalidomide-based intermediates.[1]

Materials:

-

4-Fluorothalidomide

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-fluorothalidomide (1.0 equivalent) in DMSO, add tert-butyl piperazine-1-carboxylate (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the Boc-protected thalidomide-piperazine intermediate.

Quantitative Data (Representative):

| Parameter | Value |

| Chemical Formula | C₂₂H₂₆N₄O₆ |

| Molecular Weight | 442.47 g/mol |

| CAS Number | 2222114-64-7 |

| Appearance | White to off-white solid |

| Purity (Typical) | >95% (as determined by HPLC) |

| Yield (Representative) | 60-80% |

Note: Yield and purity are representative and can vary based on reaction scale and purification efficiency.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the thalidomide protons, piperazine protons, and the tert-butyl protons of the Boc group. |

| ¹³C NMR | Carbons of the phthalimide, glutarimide, piperazine, and Boc groups. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion at m/z 443.19. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |

Signaling Pathway: Mechanism of Action of Thalidomide-Based PROTACs

Thalidomide-based PROTACs function by recruiting the CRL4-CRBN E3 ubiquitin ligase complex to the target protein. The thalidomide moiety of the PROTAC binds to CRBN, which acts as the substrate receptor for the E3 ligase complex. This binding event induces a conformational change that facilitates the recruitment of the target protein, which is bound to the other end of the PROTAC molecule. This induced proximity leads to the polyubiquitination of the target protein by the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. The polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the target protein.

Caption: Mechanism of action for a thalidomide-based PROTAC.

Experimental Workflow for PROTAC Synthesis Using this compound

The use of this compound as a PROTAC intermediate involves a straightforward two-step process: Boc deprotection followed by coupling to the ligand for the protein of interest.

Step 1: Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions to yield the free piperazine amine, which is then ready for coupling.

Experimental Protocol: Boc Deprotection

-

Dissolve this compound (1.0 equivalent) in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS by observing the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure to obtain the deprotected thalidomide-piperazine intermediate as a hydrochloride or TFA salt. This is often used in the next step without further purification.

Step 2: Coupling to POI Ligand

The deprotected thalidomide-piperazine linker is then coupled to a ligand for the target protein, which typically has a carboxylic acid handle for amide bond formation.

Experimental Protocol: Amide Coupling

-

To a solution of the POI ligand with a carboxylic acid (1.0 equivalent) and the deprotected thalidomide-piperazine intermediate (1.1 equivalents) in a suitable solvent like DMF, add a peptide coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (3.0 equivalents).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, the final PROTAC is typically purified by preparative High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for PROTAC synthesis.

Conclusion

"this compound" is a cornerstone intermediate in the development of CRBN-recruiting PROTACs. Its straightforward synthesis and the versatility of the Boc-protected piperazine linker make it an invaluable tool for medicinal chemists. This guide provides a foundational understanding of its synthesis, mechanism of action, and a practical workflow for its incorporation into novel PROTAC molecules. As the field of targeted protein degradation continues to expand, the utility of well-designed intermediates like this compound will remain paramount in the quest for new and effective therapeutics.

References

An In-depth Technical Guide to the Structure and Application of Thalidomide-piperazine-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, synthesis, and application of the pivotal PROTAC (Proteolysis Targeting Chimera) intermediate, Thalidomide-piperazine-Boc. This molecule serves as a cornerstone in the development of targeted protein degraders, offering a versatile platform for recruiting the E3 ubiquitin ligase Cereblon (CRBN).

Core Structure and Chemical Properties

This compound, systematically named tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate, is a key synthetic intermediate in the construction of PROTACs. Its structure integrates three essential components: a thalidomide (B1683933) moiety for binding to the E3 ligase Cereblon, a piperazine (B1678402) linker, and a tert-butyloxycarbonyl (Boc) protecting group.

The Boc group provides a stable protecting group for the piperazine nitrogen, which can be selectively removed under acidic conditions to allow for conjugation with a ligand targeting a specific protein of interest. This modular design is fundamental to the versatility of this intermediate in PROTAC synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₆N₄O₆ |

| Molecular Weight | 442.47 g/mol |

| IUPAC Name | tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate |

| CAS Number | 2222114-64-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

Role in PROTAC Technology: A Cereblon E3 Ligase Ligand

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.

This compound serves as a precursor to the E3 ligase-binding component of a PROTAC. The thalidomide portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event facilitates the recruitment of the entire E3 ligase complex to the PROTAC-bound POI, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

Application in Targeting B-Cell Lymphoma 6 (BCL6)

A significant application of PROTACs derived from this compound is the targeted degradation of B-Cell Lymphoma 6 (BCL6). BCL6 is a transcriptional repressor that is a key driver in several types of B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL). By promoting cell proliferation and survival, BCL6 is a prime therapeutic target.

PROTACs synthesized from this compound can be conjugated to a BCL6 inhibitor, thereby directing the CRBN E3 ligase to BCL6 for degradation. This approach offers a powerful alternative to traditional inhibition, as it leads to the complete removal of the target protein.

BCL6 Signaling Pathway

BCL6 exerts its oncogenic effects by repressing the transcription of several tumor suppressor genes, including those involved in cell cycle control, DNA damage response, and apoptosis. The degradation of BCL6 by a PROTAC leads to the de-repression of these target genes, resulting in anti-proliferative and pro-apoptotic effects in lymphoma cells.

Caption: BCL6 represses tumor suppressor genes. A BCL6-targeting PROTAC brings Cereblon to BCL6, leading to its ubiquitination and proteasomal degradation.

Quantitative Data

The efficacy of a PROTAC is determined by its binding affinity to both the target protein and the E3 ligase, as well as its ability to induce degradation of the target protein.

Table 2: Representative Binding Affinities of Thalidomide-Based Ligands to Cereblon

| Ligand | Assay | Binding Affinity (Kd) |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM[1] |

| Pomalidomide | Surface Plasmon Resonance (SPR) | ~30 nM |

| Lenalidomide | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | ~1.8 µM |

Note: The binding affinity of this compound is expected to be in a similar range to thalidomide.

Table 3: Representative Degradation Efficacy of a BCL6-Targeting PROTAC

| Cell Line | DC₅₀ (Degradation) | Dₘₐₓ (Degradation) | IC₅₀ (Viability) |

| OCI-Ly1 (DLBCL) | ~10 nM | >90% | ~20 nM |

| SU-DHL-4 (DLBCL) | ~15 nM | >85% | ~30 nM |

Note: Data are representative of BCL6 PROTACs utilizing a thalidomide-based E3 ligase ligand.

Experimental Protocols

Exemplary Synthesis of this compound

Materials:

-

3-Aminopiperidine-2,6-dione (B110489) hydrochloride

-

4-Fluoro-isoindoline-1,3-dione

-

tert-Butyl piperazine-1-carboxylate

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

To a solution of 4-fluoro-isoindoline-1,3-dione (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) in DMSO, add DIPEA (3.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and add tert-butyl piperazine-1-carboxylate (1.5 eq) and additional DIPEA (2.0 eq).

-

Heat the mixture to 120-140 °C and stir for another 24-48 hours.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

PROTAC Synthesis: Boc Deprotection and Conjugation

Caption: Workflow for the synthesis of a BCL6-targeting PROTAC from this compound.

Boc Deprotection:

-

Dissolve this compound in dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the deprotected amine salt.

Amide Coupling:

-

Dissolve the BCL6 ligand (with a carboxylic acid moiety) in a suitable solvent (e.g., DMF).

-

Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Add the deprotected Thalidomide-piperazine amine.

-

Stir the reaction at room temperature overnight.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

Evaluation of BCL6 Degradation by Western Blot

Materials:

-

DLBCL cell lines (e.g., OCI-Ly1, SU-DHL-4)

-

BCL6-targeting PROTAC

-

Lysis buffer

-

Primary antibodies (anti-BCL6, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Seed DLBCL cells in 6-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of the BCL6 PROTAC for 24-48 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against BCL6 and a loading control (e.g., β-actin).

-

Incubate with an HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the extent of BCL6 degradation.

Conclusion

This compound is a critical and versatile building block in the development of PROTACs. Its ability to effectively recruit the Cereblon E3 ligase makes it an invaluable tool for the targeted degradation of a wide range of proteins implicated in various diseases. The application of this intermediate in the development of BCL6-targeting PROTACs holds significant promise for the treatment of B-cell lymphomas. This guide provides a foundational understanding of its structure, function, and application for researchers dedicated to advancing the field of targeted protein degradation.

References

The Role of Thalidomide-Piperazine-Boc in Targeted Protein Degradation: A Technical Guide for Emerging Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs). A PROTAC typically consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This guide provides an in-depth technical overview of "Thalidomide-piperazine-Boc," a crucial building block in the synthesis of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase.

The "this compound" Moiety: A Versatile Linker-Ligand Conjugate

"this compound" is an intermediate chemical compound that combines the CRBN-recruiting capabilities of thalidomide (B1683933) with a flexible piperazine (B1678402) linker. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule. The piperazine ring is a common feature in PROTAC linkers as it can enhance solubility and provide a rigid yet adaptable scaffold to optimize the orientation of the POI and E3 ligase for efficient ubiquitination and subsequent degradation. This intermediate is particularly useful in the development of PROTACs targeting a wide range of proteins, including transcription factors like B-cell lymphoma 6 (BCL6), a key driver in certain types of lymphoma.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

Data Presentation: Degradation Efficacy of BCL6-Targeting PROTACs

The efficacy of a PROTAC is quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). Below is a summary of the degradation performance of various BCL6-targeting PROTACs in different diffuse large B-cell lymphoma (DLBCL) cell lines.

| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-393 | BCL6 | OCI-Ly1 | 0.06 - 0.33 | >90 |

| ARV-393 | BCL6 | Farage | 0.06 - 0.33 | >90 |

| ARV-393 | BCL6 | SU-DHL-4 | 0.06 - 0.33 | >90 |

| ARV-393 | BCL6 | SU-DHL-6 | 0.06 - 0.33 | >90 |

| HSK43608 | BCL6 | OCI-Ly1 | <1 | >90 |

| ARVN-71228 | BCL6 | OCI-Ly1 | <1 | >95 |

| DZ-837 | BCL6 | SU-DHL-4 | ~600 | Not Reported |

| AstraZeneca BCL6 PROTAC | BCL6 | Not Specified | Not Reported | ~80 |

Experimental Protocols

Synthesis of this compound Intermediate

This protocol describes a representative synthesis of the "this compound" intermediate via nucleophilic aromatic substitution.

Materials:

-

4-Fluoro-thalidomide

-

tert-Butyl piperazine-1-carboxylate

-

Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-fluoro-thalidomide (1.0 equivalent) in DMSO, add tert-butyl piperazine-1-carboxylate (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the "this compound" intermediate.

Quantification of Protein Degradation by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein after treatment with a PROTAC.

Materials:

-

Cell culture medium and supplements

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle control for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This protocol describes a TR-FRET assay to quantify the formation of the POI-PROTAC-CRBN ternary complex in vitro.

Reagents and Materials:

-

Tagged POI (e.g., GST-tagged)

-

Tagged CRBN complex (e.g., His-tagged)

-

PROTAC of interest

-

Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)

-

Tb-conjugated donor antibody (e.g., anti-GST)

-

Acceptor-conjugated antibody (e.g., anti-His)

-

384-well low-volume microplates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of the PROTAC in the assay buffer.

-

In a 384-well plate, add the tagged POI, tagged CRBN complex, and the PROTAC dilutions. Typical concentrations can range from 2-10 nM for the proteins.

-

Incubate the mixture at room temperature for a specified period (e.g., 60-180 minutes) to allow for ternary complex formation.

-

Add the Tb-conjugated donor antibody and the acceptor-conjugated antibody to the wells.

-

Incubate for a further 60 minutes at room temperature.

-

Measure the TR-FRET signal on a compatible plate reader.

-

Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which maximal ternary complex formation occurs.

Conclusion

"this compound" is a valuable chemical tool for researchers entering the field of targeted protein degradation. Its modular nature, combining a well-characterized E3 ligase ligand with a versatile and tunable linker, facilitates the rational design and synthesis of novel PROTACs. The experimental protocols provided in this guide offer a starting point for the synthesis of this key intermediate and the subsequent evaluation of the degradation efficacy and mechanism of action of the final PROTACs. As the field of TPD continues to evolve, a thorough understanding of these core concepts and techniques will be essential for the development of the next generation of targeted therapeutics.

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing "Thalidomide-piperazine-Boc"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

Thalidomide (B1683933) and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the Cullin-RING E3 ubiquitin ligase complex.[2][3] The intermediate, Thalidomide-piperazine-Boc (tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate), serves as a crucial building block for the synthesis of thalidomide-based PROTACs. This document provides detailed application notes and protocols for the synthesis of PROTACs using this versatile intermediate.

Mechanism of Action: Thalidomide-Based PROTACs

Thalidomide-based PROTACs function by hijacking the CRBN E3 ligase complex. The thalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[4]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate (this compound)

This protocol describes the synthesis of the key intermediate via a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

-

4-Fluorothalidomide

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 4-fluorothalidomide (1.0 eq) in DMF, add Boc-piperazine (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at 80 °C for 12-16 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford this compound as a solid.

| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield |

| 4-Fluorothalidomide | 276.23 | - |

| Boc-piperazine | 186.25 | - |

| This compound | 442.47 | 60-80% |

Table 1: Materials and typical yield for the synthesis of this compound.

Protocol 2: Synthesis of a BRD4-targeting PROTAC

This protocol outlines the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4) using the this compound intermediate. This involves the deprotection of the Boc group, followed by coupling with a JQ1-linker intermediate.

Step 2a: Deprotection of this compound

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve this compound (1.0 eq) in 4M HCl in 1,4-dioxane.

-

Stir the reaction at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.

-

Filter the solid and dry under vacuum to obtain the pomalidomide-piperazine intermediate.

Step 2b: Coupling with JQ1-Linker Intermediate

Materials:

-

Pomalidomide-piperazine intermediate (from Step 2a)

-

JQ1-linker intermediate with a terminal carboxylic acid

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of the JQ1-linker intermediate (1.0 eq) and the pomalidomide-piperazine intermediate (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the reaction mixture directly by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final BRD4-targeting PROTAC.

Data Presentation

The efficacy of synthesized PROTACs is evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).

| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC 1 | BRD4 | HeLa | 25 | >90 |

| PROTAC 2 | BRD4 | 22Rv1 | 15 | >95 |

| PROTAC 3 | BTK | MOLM-14 | 8 | >98 |

Table 2: Representative biological activity data for PROTACs synthesized using a thalidomide-piperazine linker. Data is compiled from various sources and experimental conditions may vary.

Application Notes

-

Reaction Monitoring: It is crucial to monitor the progress of each reaction step by a suitable analytical method, such as LC-MS or TLC, to ensure complete conversion before proceeding to the next step.

-

Purification: The purity of the intermediates and the final PROTAC is critical for accurate biological evaluation. Preparative HPLC is a highly effective method for purifying the final PROTAC.

-

Linker Selection: The nature and length of the linker connecting the thalidomide moiety to the POI ligand significantly impact the efficacy of the PROTAC.[3] The piperazine (B1678402) moiety in the described intermediate provides a versatile attachment point for various linker types.

-

Characterization: The identity and purity of all synthesized compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

The use of "this compound" as a key intermediate provides a robust and versatile platform for the synthesis of a wide range of potent thalidomide-based PROTACs. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in the field of targeted protein degradation. Rigorous adherence to these methodologies will facilitate the efficient development of novel PROTACs for therapeutic applications.

References

Application Notes and Protocols: Conjugation of Thalidomide-piperazine-Boc for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.

Thalidomide and its derivatives are widely utilized as ligands for the E3 ligase Cereblon (CRBN). "Thalidomide-piperazine-Boc" is a key chemical intermediate that incorporates the CRBN-binding moiety (thalidomide) and a versatile piperazine (B1678402) linker with a Boc-protected amine. This protected amine provides a convenient handle for conjugation to a ligand targeting a specific protein, making it a valuable building block in the synthesis of PROTACs.

These application notes provide a comprehensive overview of the conjugation of this compound to target protein ligands, including detailed experimental protocols and data presentation for the development of novel protein degraders.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The process can be summarized in the following key steps:

-

Ternary Complex Formation: The PROTAC molecule, consisting of a POI ligand, a linker, and an E3 ligase ligand (in this case, thalidomide), facilitates the formation of a ternary complex between the POI and the E3 ligase (CRBN).

-

Ubiquitination: Within this proximity, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in another cycle of degradation.

The catalytic nature of this process allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

Data Presentation

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include:

-

DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dₘₐₓ: The maximum percentage of protein degradation achievable with the PROTAC.

-

Binding Affinity (Kd): The dissociation constant, which measures the binding strength of the PROTAC to the target protein and the E3 ligase.

The following tables provide representative quantitative data for PROTACs synthesized using a thalidomide-piperazine linker, targeting the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in certain cancers.

| Table 1: Degradation Potency and Efficacy of a BCL6-Targeting PROTAC | |||

| Compound | Target Protein | Cell Line | DC₅₀ (nM) |

| BCL6-PROTAC | BCL6 | Human lymphoma cells | 50 |

| Inactive Control | BCL6 | Human lymphoma cells | >10,000 |

| Table 2: Binary Binding Affinities of a BCL6-Targeting PROTAC | ||

| Compound | Binds to | Kd (nM) |

| BCL6-PROTAC | BCL6 Protein | 75 |

| BCL6-PROTAC | CRBN E3 Ligase | 150 |

| Inactive Control | BCL6 Protein | 80 |

| Inactive Control | CRBN E3 Ligase | >50,000 |

Experimental Protocols

The synthesis of a PROTAC using this compound generally involves two key steps: 1) deprotection of the Boc group to reveal the reactive amine on the piperazine linker, and 2) conjugation of the deprotected thalidomide-piperazine moiety to a ligand for the protein of interest.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to yield the free amine, which is then ready for conjugation.

Materials and Reagents:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound in DCM (e.g., 0.1 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (typically 4-5 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected thalidomide-piperazine amine.

Protocol 2: Amide Bond Conjugation to a Target Protein Ligand

This protocol outlines the coupling of the deprotected thalidomide-piperazine amine with a target protein ligand containing a carboxylic acid functional group.

Materials and Reagents:

-

Deprotected thalidomide-piperazine amine (from Protocol 1) (1.0 eq)

-

Target protein ligand with a carboxylic acid group (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen atmosphere

-